1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene
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Overview
Description
1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a triethoxyethane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene typically involves the iodination of a suitable benzene derivative followed by the introduction of the ethoxyethoxyethane chain. One common method involves the reaction of 4-iodophenol with ethylene oxide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxyethoxyethane chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents and temperatures between 25°C and 80°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of benzene.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene depends on its application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
1-ethoxy-2-(2-ethoxyethoxy)ethane: A polyether with similar structural features but without the iodine atom.
2-Ethoxyethanol: A simpler ether with fewer ethoxy groups and no aromatic ring.
Uniqueness
1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene is unique due to the presence of both an aromatic iodide and a triethoxyethane chain. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.
Properties
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethoxy]-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGRLFOWILMRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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